Egfr/aurkb-IN-1 is a compound designed to inhibit both the epidermal growth factor receptor and Aurora kinase B, which are critical targets in cancer therapy. This dual inhibition is particularly relevant for treating cancers characterized by mutations in the epidermal growth factor receptor, such as non-small cell lung cancer. The compound's structure allows it to effectively bind to the active sites of both proteins, potentially leading to enhanced therapeutic efficacy compared to single-target inhibitors.
The compound was synthesized as part of research aimed at developing dual inhibitors that can simultaneously target both the epidermal growth factor receptor and Aurora kinase B. This approach is based on structural similarities and overlapping binding sites between the two kinases, which facilitates the design of compounds that can effectively inhibit both targets .
Egfr/aurkb-IN-1 belongs to a class of small molecule inhibitors that target protein kinases. Specifically, it is classified as a dual inhibitor due to its ability to inhibit both the epidermal growth factor receptor and Aurora kinase B, making it a promising candidate for cancer therapeutics.
The synthesis of Egfr/aurkb-IN-1 involves several key steps:
The synthetic pathway includes:
Egfr/aurkb-IN-1 features a complex molecular structure that allows for effective binding to both target proteins. Key structural elements include:
Molecular modeling studies have shown that Egfr/aurkb-IN-1 can fit into the ATP-binding sites of both kinases, suggesting a competitive inhibition mechanism. Data from binding affinity assays indicate sub-micromolar activity against both targets .
The primary chemical reactions involved in synthesizing Egfr/aurkb-IN-1 include:
The reactions are optimized for conditions such as temperature and solvent choice to maximize yield and minimize by-products. The use of microwave technology significantly enhances reaction efficiency .
Egfr/aurkb-IN-1 exerts its therapeutic effects through dual inhibition:
Studies have demonstrated that dual inhibition leads to synergistic effects in inducing apoptosis in cancer cells harboring mutations in the epidermal growth factor receptor. Inhibiting Aurora kinase B also affects cell cycle regulation, further enhancing therapeutic outcomes .
Egfr/aurkb-IN-1 is expected to exhibit:
Key chemical properties include:
Relevant analytical data suggest favorable properties for oral bioavailability and tissue penetration .
Egfr/aurkb-IN-1 has potential applications in:
EGFR mutations drive NSCLC pathogenesis by constitutively activating oncogenic signaling pathways. The most prevalent alterations include:
Table 1: Frequency and Characteristics of Major EGFR Mutations in NSCLC
Mutation Type | Prevalence | TKI Sensitivity | Associated Resistance |
---|---|---|---|
Exon 19 Del | 45–50% | High (1st/2nd gen) | T790M (∼50%) |
L858R | 35–40% | Moderate | T790M (∼60%) |
T790M | 50–60% of resistance cases | 3rd gen only | C797S |
G719X | 3–5% | Variable (better with 2nd gen) | AXL/MET activation |
Exon 20 Ins | 4–10% | Low | Innate resistance |
Beyond on-target mutations, off-target resistance involves:
AURKB, a serine/threonine kinase component of the chromosomal passenger complex, regulates mitotic events including chromatin condensation, spindle assembly, and cytokinesis. Its dysregulation in NSCLC contributes to therapeutic resistance through several mechanisms:
The co-targeting strategy addresses limitations of single-agent TKIs through complementary mechanisms:
Novel compounds (e.g., EGFR/AURKB-IN-1 analogs) demonstrate:
Table 2: Preclinical Activity of Representative EGFR/AURKB Dual Inhibitors
Compound | L858R EGFR Ba/F3 IC50 | EGFR WT Selectivity | AURKB NanoBRET IC50 | mKRAS+ NSCLC Activity |
---|---|---|---|---|
Compound 2 | 0.21 μM | >250-fold | Not tested | Weak |
Compound 5 | Low micromolar | Moderate | 14.7 μM | Moderate (∼20 μM) |
Compound 7 | 1.8 μM | >100-fold | Not tested | Strong (∼5 μM) |
Barasertib* | >10 μM | N/A | 0.9 nM | Synergistic with EGFR-TKIs |
Osimertinib* | 12 nM | >100-fold | >10 μM | Inactive |
*Reference compounds for comparison [3] [4]
Dual targeting addresses key limitations of sequential TKI therapy:
Comparative Inhibitor Table
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3